molecular formula C11H13BrClNO B1441646 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine CAS No. 1220027-00-8

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Cat. No.: B1441646
CAS No.: 1220027-00-8
M. Wt: 290.58 g/mol
InChI Key: UCATXYVMOLAKOC-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is an organic compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is characterized by the presence of a bromine, chlorine, and two methyl groups attached to a phenoxy ring, which is further connected to an azetidine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine typically involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-chlorotoluene: Similar in structure but with two bromine atoms instead of one.

    3-Bromo-4-chloro-5-methylphenol: Similar phenolic structure with different substituents.

    3-Bromo-N-(3,5-dichlorophenyl)benzamide: Contains a bromine and chlorine-substituted phenyl ring.

Uniqueness

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, combined with the azetidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-6-3-9(15-8-4-14-5-8)10(12)7(2)11(6)13/h3,8,14H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCATXYVMOLAKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 2
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
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3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 5
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 6
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

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